(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one is a chemical compound with a unique structure that includes an amino group, a piperidine ring, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one typically involves the reaction of 4-chloro-piperidine with a suitable amino-propanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield of the compound. The industrial production process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-piperidin-1-yl-acetic acid
- 1-(4-Chloro-piperidin-1-yl)-ethanone
Uniqueness
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(2S)-2-amino-1-(4-chloropiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H15ClN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3/t6-/m0/s1 |
InChI Key |
MNSZKJHJJYSRAK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)Cl)N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.